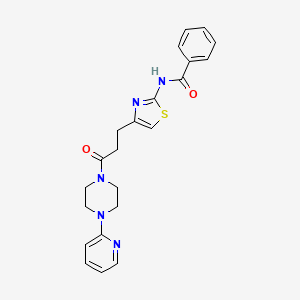![molecular formula C14H11ClN4O4S B2671288 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide CAS No. 2034603-63-7](/img/structure/B2671288.png)
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide is a synthetic compound notable for its intricate molecular structure. This compound is characterized by the presence of chlorine, hydroxyl, and multiple oxo groups integrated into a thieno[3,2-d]pyrimidine skeleton, connected to a nicotinamide moiety. It is used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide typically involves the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: : This is generally achieved via a multi-step reaction involving thiophene and cyanamide derivatives under acidic or basic conditions, followed by cyclization and oxidation reactions.
Introduction of Chloro and Hydroxyl Groups: : Halogenation is carried out using chlorinating agents like thionyl chloride. Hydroxyl groups are typically introduced via nucleophilic substitution reactions.
Linking to Nicotinamide Moiety: : This step involves the coupling of the thieno[3,2-d]pyrimidine core with a nicotinamide precursor under amide-bond forming conditions, often utilizing coupling reagents like EDCI or HATU.
Industrial Production Methods
The industrial production of this compound would necessitate large-scale synthetic methods, typically employing:
Continuous flow reactors for efficiency.
Catalysts to optimize reaction conditions and yields.
Enhanced purification techniques like chromatography and crystallization to ensure high-purity output.
Analyse Chemischer Reaktionen
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide undergoes several types of chemical reactions:
Oxidation
Oxidation of the hydroxyl group can lead to the formation of corresponding ketones or carboxylic acids. Common reagents include PCC, DMSO, or Jones reagent.
Reduction
Reduction reactions often target the oxo groups, converting them to hydroxyl groups using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution
The chlorine atom can be substituted by nucleophiles (like amines or alcohols) in nucleophilic substitution reactions, often requiring polar aprotic solvents like DMF or DMSO and heating.
Major Products
The major products from these reactions include various hydroxylated or aminated derivatives, ketones, and acids, each exhibiting unique properties that can be further exploited in research and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is studied for its complex reactivity patterns, aiding in understanding reaction mechanisms and synthesis of related structures.
Biology
In biological research, it serves as a probe for studying enzyme activities, particularly those related to nicotinamide and thieno[3,2-d]pyrimidine pathways.
Medicine
Potential therapeutic applications are explored, including antiviral and anticancer activities, thanks to its ability to interact with nucleic acids and enzymes.
Industry
The compound finds applications in the development of specialty chemicals and materials due to its stability and reactivity profile.
Wirkmechanismus
The biological effects of 5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide are mediated through:
Molecular Targets: : Enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Pathways: : Disruption of DNA/RNA synthesis and repair pathways, leading to inhibition of cellular proliferation in target cells.
Vergleich Mit ähnlichen Verbindungen
5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-6-hydroxynicotinamide can be compared with compounds like:
5-fluoro-2'-deoxyuridine: : Another thieno[3,2-d]pyrimidine derivative, differing in the halogen present.
Nicotinamide riboside: : A compound with a similar nicotinamide structure but differing significantly in the thieno[3,2-d]pyrimidine component.
6-chloronicotinamide: : Similar in the nicotinamide scaffold and halogen presence, but lacks the thieno[3,2-d]pyrimidine framework.
The uniqueness of this compound lies in its combined structural features, allowing for distinct reactivity and interaction profiles that make it valuable in research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O4S/c15-8-5-7(6-17-12(8)21)11(20)16-2-3-19-13(22)10-9(1-4-24-10)18-14(19)23/h1,4-6H,2-3H2,(H,16,20)(H,17,21)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLAIATURTZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-phenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2671209.png)


![1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene](/img/structure/B2671214.png)


![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)
![4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2671220.png)

![1-{[(2E)-3-phenylprop-2-enoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B2671224.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)
![N-[5-chloro-2-(piperidin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2671226.png)
![N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide](/img/structure/B2671227.png)
![2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2671228.png)
